Benzyl({[2-fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine
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Overview
Description
Benzyl({[2-fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine is a compound that features a benzylamine moiety linked to a fluorinated phenyl ring, which is further substituted with a tetramethyl-1,3,2-dioxaborolan-2-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl({[2-fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine typically involves a multi-step process. One common method includes the following steps:
Formation of the Boronic Ester: The starting material, 2-fluoro-6-bromobenzylamine, is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base to form the boronic ester intermediate.
Coupling Reaction: The boronic ester intermediate undergoes a Suzuki-Miyaura coupling reaction with benzyl bromide in the presence of a palladium catalyst and a base to yield the final product
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Benzyl({[2-fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The fluorinated phenyl ring can be reduced under specific conditions.
Substitution: The boronic ester group can participate in substitution reactions, particularly in Suzuki-Miyaura coupling
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of reduced fluorinated phenyl derivatives.
Substitution: Formation of various biaryl compounds through Suzuki-Miyaura coupling
Scientific Research Applications
Benzyl({[2-fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Potential use in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: May be used in the development of new drugs, particularly those involving fluorinated compounds.
Industry: Utilized in the production of advanced materials and fine chemicals
Mechanism of Action
The mechanism of action for Benzyl({[2-fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. This process is facilitated by the electron-withdrawing fluorine atom, which enhances the reactivity of the phenyl ring .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the fluorine and benzylamine groups, making it less reactive in certain coupling reactions.
2-Fluorophenylboronic Acid: Similar structure but lacks the benzylamine moiety.
Benzylboronic Acid: Lacks the fluorine and dioxaborolan groups, resulting in different reactivity and applications
Uniqueness
Benzyl({[2-fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine is unique due to the combination of its boronic ester, fluorinated phenyl ring, and benzylamine moiety.
Properties
IUPAC Name |
N-[[2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-1-phenylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BFNO2/c1-19(2)20(3,4)25-21(24-19)17-11-8-12-18(22)16(17)14-23-13-15-9-6-5-7-10-15/h5-12,23H,13-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDXHLFSDPYCNLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)F)CNCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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